6-Bromouracil is a brominated derivative of uracil, which is one of the four nucleobases in ribonucleic acid (RNA). Its chemical formula is , and it serves as a base analog, substituting for thymine in deoxyribonucleic acid (DNA). This substitution can lead to mutations during DNA replication due to mispairing with guanine, making 6-Bromouracil an important compound in genetic research and studies on mutagenesis.
6-Bromouracil can be classified as a halogenated pyrimidine. It is primarily sourced through synthetic methods that involve the bromination of uracil. The compound is utilized in various fields, including biochemistry, molecular biology, and medicinal chemistry, particularly in cancer research due to its ability to sensitize tumor cells to radiation.
The synthesis of 6-Bromouracil typically involves brominating uracil using brominating agents such as sodium bromide and sodium hypochlorite in an acidic aqueous solution. A common method includes the following steps:
Alternative methods have also been documented, including the use of solvents and catalysts under controlled temperatures to enhance yield and purity .
6-Bromouracil participates in several types of chemical reactions:
The mechanism of action of 6-Bromouracil involves its incorporation into DNA during replication. When DNA polymerase encounters 6-Bromouracil, it may mistakenly pair it with guanine instead of adenine, leading to mutations. This mispairing can result in transitions during DNA synthesis, contributing to genetic variability or instability.
Studies have shown that 6-Bromouracil exhibits mutagenic properties due to its ability to substitute for thymine, which can lead to increased rates of mutation in organisms exposed to this compound.
These properties make 6-Bromouracil suitable for various applications in scientific research.
6-Bromouracil has diverse applications across several scientific fields:
6-Bromouracil (CAS #4269-93-6) is a brominated derivative of uracil with the molecular formula C₄H₃BrN₂O₂ and a molecular weight of 190.98 g/mol. Its systematic IUPAC name is 6-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione, though it is alternatively named 6-bromo-2,4(1H,3H)-pyrimidinedione in chemical databases [4] [5]. Key identifiers include:
BrC1=CC(=O)NC(=O)N1
YQJUVVITEPKZTL-UHFFFAOYSA-N
The compound’s structure features a pyrimidine ring with bromine at the C6 position, flanked by carbonyl groups at C2 and C4. Calculated properties include a density of 1.966 g/cm³, boiling point of 471.8°C, and flash point of 239.1°C [4]. Unlike its isomer 5-bromouracil (5-BrU)—a known mutagen—6-BrU lacks significant biological activity due to steric and electronic differences [1].
Table 1: Molecular Identity of 6-Bromouracil
Property | Value/Descriptor |
---|---|
CAS Registry Number | 4269-93-6 |
Molecular Formula | C₄H₃BrN₂O₂ |
Molecular Weight | 190.98 g/mol |
IUPAC Name | 6-Bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Isomer Differentiation | Bromine at C6 (vs. C5 in 5-bromouracil) |
SMILES | BrC1=CC(=O)NC(=O)N1 |
Uracil derivatives exhibit multiple tautomeric forms due to labile hydrogen atoms at N1 and N3, and carbonyl groups at C2/C4. For 6-bromouracil, the diketo tautomer (u1) dominates, analogous to unsubstituted uracil. However, solvent polarity significantly influences stability:
5-BrU vs. 6-BrU Key Differences:1. Positional Effects:- 5-BrU: Bromine at C5 stabilizes enol tautomers via resonance, enabling mispairing with guanine during DNA replication (mutagenicity) [1].- 6-BrU: Bromine at C6 disrupts ring conjugation, destabilizing enol forms and eliminating mutagenic potential [1] [5].2. Electronic Properties:- Quantum studies show 5-bromo substitution lowers pKₐ by 1.5–2.0 units versus uracil, favoring deprotonation. In contrast, 6-bromo substitution minimally impacts acidity [1] [2].3. Intramolecular Hydrogen Bonding:- 5-BrU’s dienol tautomer forms a strong O4–H···O2 bond (ΔG = +5.4 kcal/mol relative to diketo). 6-BrU lacks comparable stabilization due to bromine’s location [2].
Table 2: Tautomeric Stability in Uracil Derivatives
Tautomer | Relative Energy (kcal/mol) | ||
---|---|---|---|
Uracil | 5-Bromouracil | 6-Bromouracil | |
Diketo (u1) | 0.0 | 0.0 | 0.0 |
4-Enol (u3) | +9.6 | +7.2* | +10.1* |
Dienol | +17.9 | +5.4* | +18.3* |
*Estimated from solvent-enhanced stabilization (ε = 78.36)
[2].
Crystallographic Challenges:No single-crystal XRD structure of 6-BrU is reported in the search results, likely due to:
Spectroscopic Signatures:
Table 3: Key Spectroscopic Features of 6-Bromouracil
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1,725 cm⁻¹, 1,690 cm⁻¹ | ν(C=O) (asymmetric) |
650 cm⁻¹ | ν(C-Br) | |
¹H NMR (DMSO-d6) | δ 11.2 (s, 1H) | N1–H |
δ 10.8 (s, 1H) | N3–H | |
δ 7.3 (s, 1H) | C6–H (C5 proton absent) |
DFT-Aided Analysis:Geometry optimizations (B97-D3/aug-cc-pVDZ) in implicit solvents (ε = 1–109) confirm the diketo form’s stability. Solvent polarity reduces HOMO-LUMO gaps by 0.8–1.2 eV, increasing reactivity [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7